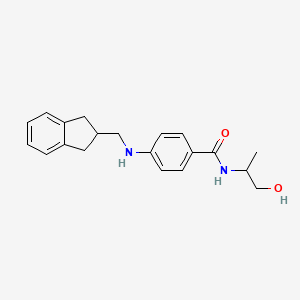![molecular formula C18H25N3O B7038076 4-[(3-methylphenyl)methyl]-1-[(4-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-ol](/img/structure/B7038076.png)
4-[(3-methylphenyl)methyl]-1-[(4-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-methylphenyl)methyl]-1-[(4-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a 3-methylphenylmethyl group and a 4-methyl-1H-pyrazol-5-ylmethyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methylphenyl)methyl]-1-[(4-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-ol typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-[(3-methylphenyl)methyl]-1-[(4-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of products depending on the nature of the substituents introduced .
Scientific Research Applications
4-[(3-methylphenyl)methyl]-1-[(4-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-methylphenyl)methyl]-1-[(4-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
Indole derivatives: Possess a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
Its combination of a piperidine ring with pyrazole and phenylmethyl substituents sets it apart from other similar compounds .
Properties
IUPAC Name |
4-[(3-methylphenyl)methyl]-1-[(4-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-14-4-3-5-16(10-14)11-18(22)6-8-21(9-7-18)13-17-15(2)12-19-20-17/h3-5,10,12,22H,6-9,11,13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTFNMPZYIYLSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2(CCN(CC2)CC3=C(C=NN3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3R)-N-[2-(4-tert-butylphenyl)ethyl]oxan-3-amine](/img/structure/B7037996.png)

![[6-[[1-Tert-butyl-3-(3-methoxyphenyl)pyrazol-4-yl]methylamino]pyridin-3-yl]methanol](/img/structure/B7038012.png)
![N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide](/img/structure/B7038019.png)
![2-methyl-3-[1-[(4-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-3-yl]oxypyridine](/img/structure/B7038036.png)
![4-[(3-fluorophenyl)methyl]-1-[(4-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-ol](/img/structure/B7038039.png)
![4-(2-fluoro-3-methoxyphenyl)-1-[(4-methyl-1H-pyrazol-5-yl)methyl]piperidine](/img/structure/B7038046.png)
![[(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-[(2S,4S)-1,2-dimethylpiperidin-4-yl]methanone](/img/structure/B7038053.png)
![[1-(2,4-Difluorobenzoyl)piperidin-4-yl]-[3-(hydroxymethyl)-3-propylpyrrolidin-1-yl]methanone](/img/structure/B7038064.png)
![5-methyl-6-(2-methylpiperidin-1-yl)-N-(5H-pyrrolo[2,3-b]pyrazin-7-ylmethyl)pyridin-3-amine](/img/structure/B7038066.png)
![3-(2-Chloro-6-fluorophenyl)-2-hydroxy-1-(4,6,7,8-tetrahydrofuro[3,2-c]azepin-5-yl)propan-1-one](/img/structure/B7038074.png)
![N-[2-(4-ethylpiperazin-1-yl)ethyl]-4-(1-methyl-1,2,4-triazol-3-yl)-N-propylbenzamide](/img/structure/B7038082.png)
![1-[3-(Hydroxymethyl)-3-propylpyrrolidin-1-yl]-3-methyl-3-(4-methylphenyl)butan-1-one](/img/structure/B7038100.png)
![N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-6-oxopiperidine-2-carboxamide](/img/structure/B7038102.png)
